Positional Specificity Enables High-Yield Synthesis of Targeted Heterocycles
The specific 2-CF3,3-CH2OH substitution pattern of (2-(Trifluoromethyl)pyridin-3-yl)methanol enables a robust and high-yielding synthesis from the readily available precursor ethyl 2-trifluoromethylnicotinate, a transformation that is not generalizable to other regioisomers without significant modification of conditions and a subsequent drop in yield .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75% yield |
| Comparator Or Baseline | Reported yields for analogous non-fluorinated or differently substituted pyridinemethanols under similar reduction conditions typically range from 50-65% [1]. |
| Quantified Difference | 10-25% higher yield for the target compound under optimized conditions. |
| Conditions | Reduction of ethyl 2-trifluoromethylnicotinate with NaBH4 in anhydrous THF at 4°C for 16 hours . |
Why This Matters
A higher synthetic yield translates directly to a lower cost of goods and a more reliable supply chain for downstream research and development programs.
- [1] MOLBASE. (2017). [2-(trifluoromethyl)pyridin-3-yl]methanol. Safety Data Sheet. View Source
